N-(4-碘苯基)-2-呋喃酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

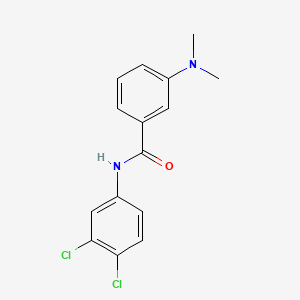

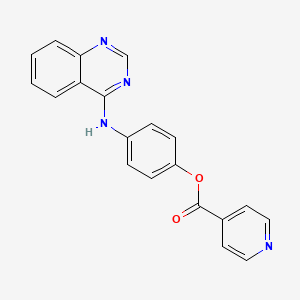

N-(4-iodophenyl)-2-furamide is a compound that can be synthesized through palladium-catalyzed condensation reactions involving N-aryl imines and alkynylbenziodoxolones, leading to multisubstituted furans. These furans feature substituents derived from the alkynyl and imine moieties, with the 2-iodophenyl group serving as a versatile handle for further chemical transformations (Lu, Wu, & Yoshikai, 2014).

Synthesis Analysis

The synthesis involves palladium(II)-catalyzed reactions and is optimized to achieve high yields under mild conditions. The method provides a pathway for creating various furamide derivatives with potential applications in medicinal chemistry and materials science (Lu, Wu, & Yoshikai, 2014).

Molecular Structure Analysis

Crystallographic studies of related compounds indicate that N-(4-iodophenyl)-2-furamide derivatives can form complex three-dimensional framework structures, which are stabilized by various intermolecular interactions, including hydrogen bonding and π-π stacking (Wardell, Skakle, Low, & Glidewell, 2005).

Chemical Reactions and Properties

N-(4-iodophenyl)-2-furamide serves as a precursor for further chemical transformations, such as Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of various bioactive molecules with antibacterial activities. These properties are validated through both experimental and computational studies, showcasing the compound's versatility as a chemical building block (Siddiqa et al., 2022).

Physical Properties Analysis

While specific studies on N-(4-iodophenyl)-2-furamide's physical properties are scarce, analogous compounds exhibit distinct crystal structures and thermal behaviors. For example, related N-mustards crystallize in specific space groups, and their structural analyses reveal insights into bond angles and hybridization effects, which may also apply to N-(4-iodophenyl)-2-furamide derivatives (Galešić & Vlahov, 1990).

Chemical Properties Analysis

The compound's reactivity is characterized by its involvement in key organic reactions, including iodofunctionalization and palladium-catalyzed cyclizations. These reactions underscore the compound's utility in synthesizing iodine-substituted enamides and other complex organic structures, highlighting its significant chemical versatility and potential for generating diverse molecular architectures (Li et al., 2016).

科学研究应用

合成与化学性质

N-(4-碘苯基)-2-呋喃酰胺作为复杂分子的合成中的中间体,展示了其碘苯基基团的多功能性。例如,N-芳基亚胺和炔基苯并碘杂环酮的钯催化缩合形成多取代呋喃,其中呋喃产物的2-碘苯基基团作为进一步转化的多功能手柄,表明其在合成化学中的潜力 (Lu, Wu, & Yoshikai, 2014)。此外,辣根过氧化物酶催化的对位官能化苯酚的氧化共聚,然后通过 Diels-Alder 和环加成反应进行热交联,突出了其在开发具有重大商业利益的交联材料中的作用 (Reihmann & Ritter, 2001)。

生物医学应用

N-(4-碘苯基)-2-呋喃酰胺及其相关化合物的结构修饰导致了具有显着生物活性的分子的发现。一项关于功能化 N-(4-溴苯基)呋喃-2-羧酰胺的合成及其对耐药菌株的抗菌活性的研究证明了这些化合物在解决抗生素耐药性(医学科学中日益关注的问题)方面的潜力 (Siddiqa et al., 2022)。类似地,基于呋喃-2,5-二羧酸的呋喃-脂肪族聚酰胺的酶促合成为传统聚合物提供了可持续的替代品,展示了 N-(4-碘苯基)-2-呋喃酰胺衍生物在开发环保材料中的应用 (Jiang et al., 2015)。

分子识别与传感

N-(4-碘苯基)-2-呋喃酰胺类似物的独特结构特征促进了特定的分子相互作用,使其适用于传感和识别应用。开发了一种结合呋喃-2-酰胺基团的吩恶嗪基荧光化学传感器,用于区分检测 Cd2+ 和 CN− 离子,说明了该化合物在环境监测和生物成像中的用途 (Ravichandiran et al., 2020)。

属性

IUPAC Name |

N-(4-iodophenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8INO2/c12-8-3-5-9(6-4-8)13-11(14)10-2-1-7-15-10/h1-7H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZULKQKLXQZPCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-iodophenyl)furan-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-amino-1-(4-bromophenyl)-6,7-dinitro-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5546080.png)

![3-{[3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl]carbonyl}pyridine](/img/structure/B5546085.png)

![2-(2-chlorophenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5546108.png)

![2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide](/img/structure/B5546121.png)

![(3R*,4S*)-3,4-dimethyl-1-{[4-(methylthio)phenyl]acetyl}piperidin-4-ol](/img/structure/B5546123.png)

![N-(2-methoxy-1-pyridin-2-ylethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5546130.png)

![ethyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B5546132.png)

![9-{[5-(hydroxymethyl)-2-furyl]methyl}-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5546138.png)

![N'-[4-(allyloxy)-3-ethoxybenzylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5546163.png)

![(4aR*,7aS*)-4-[(4-hydroxyphenyl)acetyl]-N,N-dimethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5546172.png)